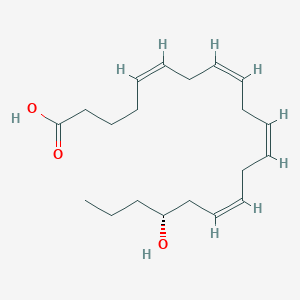
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine
Übersicht
Beschreibung
(1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine, also known as TMEDA, is an organoamine compound used in a variety of applications. It is an important intermediate in organic synthesis and a versatile reagent for the synthesis of a wide range of products. TMEDA is also used in pharmaceutical and agrochemical research, as well as in the manufacture of specialty chemicals. TMEDA is a colorless, hygroscopic solid with a melting point of 60°C and a boiling point of 215°C. It is insoluble in water and soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
Chiral Stationary Phases in Chromatography : Payagala, Wanigasekara, and Armstrong (2011) synthesized new polymeric chiral stationary phases based on (1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethylenediamine and evaluated their performance in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography. These phases showed enantioselectivity for a variety of compounds, including amines, amides, alcohols, amino acids, esters, imines, thiols, and sulfoxides, demonstrating potential for faster separations and good sample loading capacities while maintaining enantioselectivity (Payagala, Wanigasekara, & Armstrong, 2011).
Fluorogenic Reagent for Carbohydrates : Umegae, Nohta, and Ohkura (1989) reported that 1,2-diarylethylenediamines, including a variant similar to this compound, produce fluorescence with reducing carbohydrates, offering a fluorimetric determination method for such carbohydrates at low concentrations (Umegae, Nohta, & Ohkura, 1989).
Fluorogenic Reagents for Catecholamines : In a similar vein, Umegae, Nohta, and Ohkura (1988) explored 1,2-diarylethylenediamines for their sensitivity as fluorogenic reagents for catecholamines. These compounds, including those structurally similar to this compound, react under mild conditions to produce fluorescence, allowing for the sensitive determination of catecholamines (Umegae, Nohta, & Ohkura, 1988).
Tumor Inhibiting Properties : Jennerwein, Gust, Müller, Schönenberger, Engel, Berger, Schmähl, Seeber, Osieka, Atassi, and Bock (1989) synthesized stereo-isomeric complexes involving a similar compound to this compound and examined their tumor-inhibiting properties. This research suggests potential applications in cancer treatment (Jennerwein et al., 1989).
Synthesis of Complexes for Steel Corrosion Inhibition : Sığırcık, Yıldırım, and Tüken (2017) synthesized N,N'-bis(1-phenylethanol)ethylenediamine, a compound structurally related to this compound, and investigated its efficiency in inhibiting steel corrosion. This highlights potential industrial applications in corrosion prevention (Sığırcık, Yıldırım, & Tüken, 2017).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1S,2S)-1,2-bis(2,4,6-trimethylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2/c1-11-7-13(3)17(14(4)8-11)19(21)20(22)18-15(5)9-12(2)10-16(18)6/h7-10,19-20H,21-22H2,1-6H3/t19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMRHFMYIXTNMC-PMACEKPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C(C2=C(C=C(C=C2C)C)C)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@@H]([C@H](C2=C(C=C(C=C2C)C)C)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461386 | |
| Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186769-18-6 | |
| Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70461386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-1,2-Bis(2,4,6-trimethylphenyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 4-hydroxy-2-(trifluoromethyl)thieno[3,4-b]pyridine-7-carboxylate](/img/structure/B70767.png)




